molecular formula C12H10N2O3 B14519802 4-(Hydroxyimino)-4,5-dihydro-2H-1,5-methano-1-benzazocine-2,6(3H)-dione CAS No. 63026-66-4

4-(Hydroxyimino)-4,5-dihydro-2H-1,5-methano-1-benzazocine-2,6(3H)-dione

Cat. No.: B14519802
CAS No.: 63026-66-4
M. Wt: 230.22 g/mol
InChI Key: MEVXPHCMYFBUPS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxyimino)-4,5-dihydro-2H-1,5-methano-1-benzazocine-2,6(3H)-dione can be achieved through several methods. One common approach involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The process typically includes the coupling of anthranilic acid derivatives with appropriate acid chlorides, followed by cyclization using acetic anhydride under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable and efficient synthetic routes. One-pot synthesis methods have been developed to streamline the production process. These methods involve the sequential treatment of starting materials with reagents such as hydrazine and sodium nitrite in acetic acid, resulting in high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxyimino)-4,5-dihydro-2H-1,5-methano-1-benzazocine-2,6(3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

Scientific Research Applications

4-(Hydroxyimino)-4,5-dihydro-2H-1,5-methano-1-benzazocine-2,6(3H)-dione has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 4-(Hydroxyimino)-4,5-dihydro-2H-1,5-methano-1-benzazocine-2,6(3H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase (COX) and nitric oxide synthase (NOS), leading to its anti-inflammatory and analgesic effects. Additionally, it can interfere with DNA synthesis and repair, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 4-(Hydroxyimino)-4,5-dihydro-2H-1,5-methano-1-benzazocine-2,6(3H)-dione apart is its unique structure, which allows for diverse chemical modifications and a broad spectrum of biological activities.

Properties

CAS No.

63026-66-4

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

10-hydroxyimino-1-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-8,12-dione

InChI

InChI=1S/C12H10N2O3/c15-11-5-9(13-17)8-6-14(11)10-4-2-1-3-7(10)12(8)16/h1-4,8,17H,5-6H2

InChI Key

MEVXPHCMYFBUPS-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=NO)CC(=O)N1C3=CC=CC=C3C2=O

Origin of Product

United States

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